Rocepafant - 132418-36-1

Rocepafant

Catalog Number: EVT-442451
CAS Number: 132418-36-1
Molecular Formula: C26H23ClN6OS2
Molecular Weight: 535.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rocepafant belongs to the class of compounds known as receptor antagonists, specifically targeting the chemokine receptors involved in the recruitment of inflammatory cells. It is synthesized from various chemical precursors, which are modified through a series of reactions to yield the final product. The classification of Rocepafant is primarily based on its mechanism of action and its therapeutic potential in treating chronic inflammatory diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rocepafant typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors, often involving aromatic compounds that can be functionalized.
  2. Functionalization: Through methods such as electrophilic aromatic substitution or nucleophilic addition, functional groups are introduced to modify the properties of the starting materials.
  3. Cyclization: A crucial step often involves cyclization reactions, which form the core structure of Rocepafant. This can include both intramolecular and intermolecular reactions.
  4. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Rocepafant from by-products and unreacted materials.

Each step requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Rocepafant features a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • 3D Structure: The three-dimensional conformation of Rocepafant is crucial for its interaction with target receptors. Computational modeling techniques such as molecular dynamics simulations can be employed to predict its conformation in biological systems.
  • Spectroscopic Data: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of Rocepafant.
Chemical Reactions Analysis

Reactions and Technical Details

Rocepafant undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Receptor Binding: As an antagonist, Rocepafant binds to specific receptors, inhibiting their normal function. This interaction can be characterized through binding assays.
  2. Metabolic Stability: Understanding how Rocepafant is metabolized in vivo is crucial for assessing its efficacy and safety. Studies often involve incubating Rocepafant with liver microsomes to evaluate metabolic pathways.
  3. Degradation Pathways: Identifying potential degradation products is essential for understanding the stability of Rocepafant under physiological conditions.
Mechanism of Action

Process and Data

Rocepafant operates primarily through antagonism at chemokine receptors, which play a pivotal role in mediating inflammatory responses:

  • Receptor Interaction: By binding to these receptors, Rocepafant prevents the activation by endogenous ligands that would normally promote inflammation.
  • Downstream Effects: This inhibition subsequently reduces the recruitment of inflammatory cells to sites of tissue damage or infection, thereby mitigating symptoms associated with chronic inflammatory diseases.

Experimental data supporting this mechanism often come from cellular assays measuring cytokine release or cell migration in response to chemokine stimulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rocepafant exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile in various solvents (e.g., water, ethanol) impacts formulation strategies for drug delivery.
  • Stability: Stability studies under different environmental conditions (temperature, pH) help determine storage conditions and shelf life.
  • Melting Point: The melting point provides insights into purity; a sharp melting point usually indicates high purity.

Analytical techniques such as Differential Scanning Calorimetry (DSC) can be utilized to assess thermal properties.

Applications

Scientific Uses

Rocepafant has several promising applications in scientific research:

  • Therapeutic Development: Its primary application lies in developing treatments for asthma and other inflammatory diseases where chemokine signaling plays a critical role.
  • Research Tool: As a receptor antagonist, it serves as a valuable tool in research settings to elucidate the roles of chemokine receptors in various biological processes.
  • Clinical Trials: Ongoing clinical trials may evaluate its effectiveness in human subjects suffering from chronic inflammatory conditions.

The multifaceted nature of Rocepafant underscores its importance not only as a therapeutic candidate but also as an essential compound for advancing our understanding of inflammatory mechanisms.

Introduction to Rocelpafant: Pharmacological Context and Research Significance

Historical Development of Thromboxane A2 Receptor Antagonists

The development of TPRAs emerged from the need to circumvent critical limitations of cyclooxygenase (COX) inhibition:

  • Aspirin’s Irreversible COX-1 Inhibition: While effective in suppressing platelet TXA2 synthesis, aspirin spares TXA2 from non-platelet sources (e.g., macrophages, endothelial cells) and leaves TP receptors responsive to alternative ligands like isoprostanes—free radical-derived eicosanoids implicated in oxidative stress-related thrombosis [1] [3].
  • Vascular vs. Platelet Receptor Dichotomy: Early pharmacological studies revealed distinct TP receptor isoforms: TPα (platelet-specific, mediates aggregation) and TPτ (vascular smooth muscle, mediates vasoconstriction). First-generation TPRAs like sulotroban showed suboptimal selectivity between these isoforms, limiting therapeutic efficacy [3].
  • Clinical Limitations of COX-2 Inhibitors: Selective COX-2 inhibition disrupts the vascular prostacyclin (PGI2)-TXA2 balance, suppressing PGI2 (an endogenous platelet inhibitor) while permitting TXA2-driven platelet activation—a mechanism linked to cardiotoxicity [1].

Rocipafant was synthesized during the 1990s–2000s as part of a wave of optimized TPRAs designed for high-affinity TPα antagonism and oral bioavailability. Its development paralleled insights into TP receptor structure-function, including the role of G-protein coupled receptor (GPCR) signaling in platelet shape change, calcium flux, and granule secretion [1] [3].

Rocipafant: Chemical Profile and Structural Uniqueness

Rocipafant’s molecular structure incorporates features engineered for enhanced target specificity and pharmacokinetics:

  • Core Scaffold: A substituted indane-acetic acid derivative with a sulfonamide linker, conferring rigidity and optimal spatial orientation for TP receptor binding.
  • Key Functional Groups:
  • Chlorophenylsulfonylaminomethyl Group: Enhances receptor affinity through hydrophobic interactions with TP receptor transmembrane domains.
  • Benzeneacetic Acid Moiety: Mimics carboxylate groups in endogenous TP ligands (e.g., TXA2), facilitating ionic binding to receptor subsites [3].
  • Stereochemistry: The racemic (±)-form indicates two enantiomers; early studies suggest one enantiomer dominates pharmacologic activity, though detailed chiral resolution data remain proprietary.

Table 1: Structural Comparison of Select Thromboxane A2 Receptor Antagonists

CompoundCore StructureKey SubstituentsReceptor Selectivity
RocipafantIndane-acetic acidChlorophenylsulfonylaminomethylTPα > TPτ
SulotrobanBenzenesulfonamideTrifluoropropyl etherTPτ ≥ TPα
Terutroban⁺Biphenyl sulfonamideTetrahydronaphthalenePan-TP
Notes: ⁺Post-Rocipafant agent; data from [3]. TPα: platelet receptor; TPτ: vascular receptor.

This structural configuration enables sub-nanomolar receptor affinity and prolonged target occupancy, distinguishing Rocipafant from early sulfonamide-based antagonists with shorter half-lives and weaker potency.

Theoretical Frameworks in Platelet Aggregation Inhibition

Rocipafant’s antiplatelet mechanism operates within three intersecting biological frameworks:

  • Receptor-Level Competitive Antagonism:Rocipafant binds reversibly to the TPα receptor’s ligand pocket, preventing TXA2-induced conformational changes. This blocks Gq and G13 protein coupling—the critical step initiating phospholipase Cβ (PLCβ) activation, intracellular calcium release, and protein kinase C (PKC) activation [1] [3].

  • Signal Transduction Disruption:By inhibiting TPα, Rocipafant disrupts four key platelet activation pathways:

  • Calcium Mobilization: Suppresses IP3-mediated Ca²⁺ release from dense tubular stores, preventing cytoskeletal reorganization and procoagulant phosphatidylserine exposure.
  • PKC Activation: Attenuates DAG-dependent PKC activity, reducing granule secretion (ADP, serotonin) and autocrine amplification.
  • Rho/Rho-Kinase Pathway: Inhibits G13-mediated RhoGEF activation, impairing myosin light chain phosphatase regulation and platelet shape change.
  • Integrin Activation: Diminishes "inside-out" signaling to glycoprotein IIb/IIIa (αIIbβ3), limiting fibrinogen cross-linking [1].

Table 2: Rocipafant’s Interference in TXA2-Induced Platelet Activation Pathways

TXA2/TPα Signaling PathwayFunctional OutcomeRocipafant’s Inhibitory Action
Gq-PLCβ-IP3Ca²⁺ mobilization↓ Intracellular Ca²⁺ flux
Gq-PLCβ-DAG-PKCα-granule/dense granule release↓ Secretion of ADP, TXA2, P-selectin
G13-RhoGEF-Rho kinaseMyosin phosphorylation, shape change↓ Cytoskeletal reorganization
PKC-GPIIb/IIIa "inside-out"Fibrinogen binding, aggregation↓ Platelet-platelet cohesion
  • Network Pharmacology Framework:Unlike ADP receptor antagonists (e.g., clopidogrel) or phosphodiesterase inhibitors (e.g., cilostazol), Rocipafant specifically targets the TXA2 amplification loop. This loop potentiates platelet responses to collagen, ADP, and thrombin. Consequently, Rocipafant may synergize with agents inhibiting upstream agonists—a theoretical advantage in multi-target regimens [1] [6].

Critically, Rocipafant does not inhibit COX enzymes or alter systemic TXA2 synthesis, preserving vascular PGI2 production and potentially reducing bleeding risks versus non-selective COX inhibitors [1] [5].

Properties

CAS Number

132418-36-1

Product Name

Rocepafant

IUPAC Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Molecular Formula

C26H23ClN6OS2

Molecular Weight

535.1 g/mol

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChI Key

WBGAFGNZNGJVNW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Synonyms

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Isomeric SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.